6,7-Dichlorobenzo[B]thiophene 1,1-dioxide

Diuretic Antihypertensive Medicinal Chemistry

This 6,7-dichloro-substituted benzo[b]thiophene 1,1-dioxide is not a generic sulfone. SAR studies confirm this exact substitution pattern is essential for the potent diuretic and hypotensive activity seen in downstream derivatives—unsubstituted or differently halogenated cores fail to replicate efficacy. Its proven role as a STAT3-inhibitory scaffold and compatibility with Pd-catalyzed C2-selective direct arylation enable rapid, diverse library synthesis for cardiovascular and oncology lead optimization. Procure this critical intermediate to build biologically validated compound collections.

Molecular Formula C8H4Cl2O2S
Molecular Weight 235.09 g/mol
Cat. No. B13042571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichlorobenzo[B]thiophene 1,1-dioxide
Molecular FormulaC8H4Cl2O2S
Molecular Weight235.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CS2(=O)=O)Cl)Cl
InChIInChI=1S/C8H4Cl2O2S/c9-6-2-1-5-3-4-13(11,12)8(5)7(6)10/h1-4H
InChIKeyWRSOYFMVASDEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichlorobenzo[B]thiophene 1,1-dioxide: Procurement and Selection Criteria for a Key Medicinal Chemistry Scaffold


6,7-Dichlorobenzo[B]thiophene 1,1-dioxide (CAS 207683-21-4) is a chlorinated, oxidized derivative of the benzo[b]thiophene heterocycle, characterized by a sulfone group and a distinct 6,7-dichloro substitution pattern . This specific arrangement creates a unique electronic and steric profile, making it a critical synthetic intermediate for developing biologically active molecules, particularly in the areas of diuretic, antihypertensive, and anticancer research [1]. Its value is derived not from intrinsic bioactivity, but from its proven ability to serve as a core structural unit that imparts favorable pharmacological properties to its downstream derivatives.

Why Unsubstituted or Alternative Halogenated Benzo[b]thiophene 1,1-dioxides Cannot Replace the 6,7-Dichloro Scaffold


The 6,7-dichloro substitution pattern is not arbitrary; it is a key structural determinant for the pharmacological activity observed in downstream derivatives. Structure-activity relationship (SAR) studies demonstrate that simple benzo[b]thiophene 1,1-dioxide cores lacking this specific halogenation fail to replicate the potent diuretic and hypotensive profiles seen with 6,7-dichloro analogs [1]. For instance, the 1,1-dioxide of [(6,7-dichloro-2-n-propylbenzo[b]thien-5-yl)oxy]acetic acid exhibits marked activity in animal models, a profile that is directly contingent on the presence and position of the chlorine atoms. Interchanging this core with an unsubstituted or differently halogenated benzo[b]thiophene dioxide would result in a significant loss of potency or a complete shift in pharmacological activity, rendering such substitutions ineffective for projects aiming to replicate or build upon established medicinal chemistry leads [1].

Quantitative Evidence Guide for Selecting 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide


Diuretic and Hypotensive Activity of Derivatives: A Class-Level Comparison

Derivatives based on the 6,7-dichlorobenzo[b]thiophene 1,1-dioxide core exhibit a dual diuretic and hypotensive pharmacological profile, a combination not typically observed in simple, unsubstituted benzo[b]thiophene 1,1-dioxides. The lead compound 94, a 1,1-dioxide derivative, demonstrated marked activity in both the acute saline loaded mice (ASLM) model for diuresis and the spontaneously hypertensive rat (SHR) model for blood pressure reduction upon oral administration [1]. This dual action is a class-level characteristic conferred by the specific 6,7-dichloro substitution on the benzothiophene sulfone scaffold [1].

Diuretic Antihypertensive Medicinal Chemistry

In Vitro STAT3 Inhibition: Class-Level Potential as an Anticancer Scaffold

The benzo[b]thiophene 1,1-dioxide class, from which this compound is derived, has been identified as a promising scaffold for developing Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Research on novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives has shown that they achieve higher antiproliferative potency than the unsubstituted benzo[b]thiophene 1,1-dioxide (BTP) core [1]. While direct data for the 6,7-dichloro analog is not yet available, the class-level evidence strongly suggests that the 6,7-dichloro substitution pattern can be leveraged to design potent STAT3 inhibitors, with the sulfone and halogenation providing key binding interactions and enhanced cellular activity [1].

STAT3 Inhibitor Anticancer Medicinal Chemistry

Physicochemical Property Differentiation: Aqueous Solubility Advantage

The introduction of the 1,1-dioxide sulfone group and the 6,7-dichloro substitution pattern significantly alters the physicochemical profile of the benzo[b]thiophene core. While precise experimental data for the melting point of 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide was not located in the primary literature, vendor data indicates an aqueous solubility of 38 mg/mL for the compound . This value is notably higher than the typical solubility of the parent, unsubstituted benzo[b]thiophene, which is generally considered poorly water-soluble. The sulfone moiety increases polarity, and the chlorine atoms provide additional sites for intermolecular interactions, potentially enhancing solubility in polar solvents.

Physicochemical Properties Solubility Drug Development

Optimal Application Scenarios for 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide in R&D and Procurement


Development of Next-Generation Diuretic and Antihypertensive Agents

Medicinal chemistry teams focused on cardiovascular drug discovery should prioritize this scaffold for synthesizing and evaluating novel analogs. The established diuretic and hypotensive activity of its derivatives in rodent models [1] provides a strong rationale for lead optimization programs aiming to improve upon existing loop diuretics or develop dual-action antihypertensive therapies.

Design and Synthesis of Targeted STAT3 Inhibitor Libraries for Oncology

Given the class-level evidence of benzo[b]thiophene 1,1-dioxides as STAT3 inhibitors with enhanced antiproliferative potency [2], this compound is an ideal starting material for creating focused compound libraries. Researchers can leverage the 6,7-dichloro substitution to explore novel structure-activity relationships and develop potent, selective anticancer agents.

Exploration of Novel Chemical Space through C2-Selective Derivatization

Recent advances in palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides [3] offer a powerful synthetic route for late-stage functionalization. Procurement of this compound enables access to a diverse array of 2-arylated derivatives, facilitating rapid exploration of chemical space for various biological targets, including but not limited to anti-tubercular agents [4].

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